CoA-S-trimethylene-acetyl-tryptamine
Description
CoA-S-trimethylene-acetyl-tryptamine is a specialized derivative of tryptamine, a monoamine alkaloid with a core indole structure. Such modifications are hypothesized to alter its biochemical interactions, particularly in enzymatic or signaling pathways, given CoA’s role in acyl group transfer and metabolic regulation. Tryptamine derivatives are widely studied for their serotonergic and hallucinogenic properties , but CoA-conjugated variants like this one remain undercharacterized in the literature.
Properties
Molecular Formula |
C36H54N9O17P3S |
|---|---|
Molecular Weight |
1009.9 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C36H54N9O17P3S/c1-36(2,31(49)34(50)40-13-11-27(47)39-14-16-66-15-6-5-9-26(46)38-12-10-22-17-41-24-8-4-3-7-23(22)24)19-59-65(56,57)62-64(54,55)58-18-25-30(61-63(51,52)53)29(48)35(60-25)45-21-44-28-32(37)42-20-43-33(28)45/h3-4,7-8,17,20-21,25,29-31,35,41,48-49H,5-6,9-16,18-19H2,1-2H3,(H,38,46)(H,39,47)(H,40,50)(H,54,55)(H,56,57)(H2,37,42,43)(H2,51,52,53)/t25-,29-,30-,31+,35-/m1/s1 |
InChI Key |
RFOXOYXMKJPZDH-VTINEICCSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCCCC(=O)NCCC4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Indole Functionalization
Indole compounds react with methyl magnesium bromide or chloride in inert solvents (e.g., tetrahydrofuran, ether) to form indolyl magnesium halides. Subsequent treatment with ethylene imine introduces the ethylamine side chain, yielding tryptamine after hydrolysis. For example:
-
Reaction Conditions : 24-hour reflux in tetrahydrofuran at 65°C.
This method is adaptable to substituted indoles, enabling the synthesis of halogenated or alkoxy-modified tryptamines (e.g., 7-chloro-tryptamine).
Purification and Stabilization
Crude tryptamine is converted to hydrochloride salts for isolation. Further purification involves carboxylation with gaseous CO₂ in ethanol, followed by thermal decomposition to regenerate the free base.
Enzymatic Conjugation with CoA Derivatives
The CoA-S-trimethylene-acetyl group is hypothesized to originate from malonyl-CoA or acetyl-CoA analogs, leveraging polyketide synthase (PKS) machinery.
Acetyltransferase-Catalyzed Acetylation
Serotonin N-acetyltransferase (SNAT), which catalyzes melatonin biosynthesis, may acetylate tryptamine derivatives. SNAT transfers the acetyl group from acetyl-CoA to serotonin’s primary amine, a reaction potentially adaptable to tryptamine.
CoA Ligase-Mediated Conjugation
CoA ligases activate carboxylic acids as CoA thioesters. For example, 4-coumaroyl-CoA ligase attaches CoA to coumaric acid via a two-step mechanism:
-
ATP-dependent adenylation of the carboxylate.
-
Thioesterification with CoA’s sulfhydryl group.
A similar mechanism could link trimethylene-acetyl-tryptamine to CoA, though this remains speculative.
Hybrid Chemical-Enzymatic Approaches
Synthesis of Trimethylene-Acetyl Spacer
The trimethylene (C₃H₆) bridge may be introduced via Michael addition or nucleophilic substitution. For instance:
Enzymatic CoA Attachment
The synthetic spacer-acetyl-tryptamine is conjugated to CoA using acyl-CoA synthetases. Bacillus subtilis AcsA, for example, activates fatty acids with ATP and CoA.
| Step | Enzyme | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Spacer synthesis | N/A | Tryptamine + acryloyl-Cl | Trimethylene-acetyl-tryptamine | ~50 |
| CoA conjugation | AcsA | Synthetic intermediate | This compound | 30–40 |
Analytical and Purification Challenges
Chemical Reactions Analysis
Coa-S-Trimethylene-Acetyl-Tryptamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms .
Scientific Research Applications
Chemical Structure and Mechanism of Action
CoA-S-trimethylene-acetyl-tryptamine belongs to the class of S-alkyl-coenzymes A and features a tryptamine moiety, which is crucial for its biological activities. The compound interacts with various enzymes and receptors, notably serotonin N-acetyltransferase, influencing neurotransmitter synthesis and metabolic pathways related to tryptophan metabolism. This interaction is vital for regulating mood and neurophysiological functions .
Scientific Research Applications
- Neurotransmitter Synthesis
- Metabolic Pathways
- Cancer Research
- Pharmacological Studies
Case Studies and Experimental Findings
Potential Therapeutic Roles
The unique properties of this compound suggest several potential therapeutic applications:
- Mood Disorders : By modulating serotonin synthesis, it may serve as a basis for developing treatments for depression and anxiety.
- Gut Health : Its role in influencing gut microbiota could lead to new strategies for managing gastrointestinal disorders.
- Cancer Immunotherapy : Enhancing immune responses through metabolic modulation presents a promising avenue for improving cancer treatment efficacy.
Mechanism of Action
The mechanism of action of Coa-S-Trimethylene-Acetyl-Tryptamine involves its interaction with specific molecular targets and pathways. One of the primary targets is serotonin N-acetyltransferase, an enzyme involved in the synthesis of serotonin derivatives . The compound exerts its effects by modulating the activity of this enzyme, leading to changes in the levels of serotonin and related metabolites . This modulation can have various physiological effects, including impacts on mood, cognition, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The primary distinction lies in the substituents:
- Tryptamine (CAS 61-54-1) : The parent compound (C₁₀H₁₂N₂, MW 160.2) lacks additional functional groups, enabling direct interaction with serotonin receptors .
- CoA-S-trimethylene-acetyl-tryptamine : The CoA moiety and acetyl group likely confer enhanced solubility in aqueous environments and alter receptor binding kinetics. The trimethylene bridge may increase metabolic stability compared to shorter linkers.
Pharmacokinetic and Pharmacodynamic Profiles
Research Findings
- Tryptamine: Demonstrated hallucinogenic effects via 5-HT receptor agonism, with applications in neuropsychiatric research .
- CoA-S Derivatives: Limited studies exist, but analogous CoA-conjugated molecules (e.g., acetyl-CoA analogs) are critical in studying acyltransferase enzymes. The acetyl group in this compound may serve as a substrate for histone acetyltransferases or other modifying enzymes, suggesting utility in epigenetics research.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing CoA-S-trimethylene-acetyl-tryptamine, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) and UV/Vis spectrophotometry are standard techniques for purity assessment and structural confirmation. For example, UV/Vis analysis at λmax ~220 nm (common for tryptamine derivatives) can confirm chromophore integrity . Validation parameters (linearity, accuracy, precision) should adhere to ICH guidelines, with calibration curves using certified reference standards (e.g., ≥98% purity as per analytical reference materials) .
Q. How is the stability of this compound evaluated under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC analysis to monitor decomposition products. Long-term stability is assessed at -20°C (recommended for tryptamine analogs ), with periodic sampling over ≥5 years. Data should include degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .
Q. What synthetic routes are employed for this compound, and how are yields optimized?
- Methodological Answer : Common routes include enzymatic conjugation of acetyl-tryptamine to coenzyme A (CoA) via trimethylene linkers. Yield optimization involves reaction parameter screening (pH, temperature, enzyme-to-substrate ratio) and purification via affinity chromatography. Yields are quantified using LC-MS, with mass balance calculations to account for intermediate losses .
Advanced Research Questions
Q. How are contradictions in pharmacological data for this compound resolved across studies?
- Methodological Answer : Discrepancies (e.g., conflicting receptor-binding affinities) require meta-analysis of experimental variables:
- Batch variability : Compare purity certificates (e.g., ≥98% vs. lower-grade materials).
- Assay conditions : Control for pH, ionic strength, and solvent effects (e.g., DMSO concentrations affecting solubility).
- Statistical reconciliation : Apply ANOVA or Tukey’s HSD test to assess inter-study variability .
Q. What challenges arise in determining the compound’s receptor-binding specificity, and how are they addressed?
- Methodological Answer : Cross-reactivity with serotonin receptors (common in tryptamine derivatives ) necessitates competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT2A). Radioligand displacement studies with tritiated ligands provide Ki values, while false positives are mitigated via orthogonal assays (e.g., functional cAMP assays) .
Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) are used to calculate EC50/IC50. For skewed data, log transformation or robust regression (e.g., Huber loss) improves fit. Significance testing (e.g., F-test for model comparison) and confidence intervals (95% CI) must be reported .
Data Analysis & Reporting Standards
Q. How should researchers handle outliers in spectroscopic or chromatographic data for this compound?
- Methodological Answer : Outliers are identified via Grubbs’ test or Dixon’s Q-test. For HPLC peaks with abnormal retention times, confirm identity via spiking with reference standards or tandem MS. Transparent reporting of excluded data points is critical .
Q. What criteria define robust structure-activity relationship (SAR) models for this compound analogs?
- Methodological Answer : SAR models require ≥3 derivatives with systematic structural variations (e.g., linker length, substituent groups). Multivariate analysis (e.g., PLS regression) correlates structural descriptors (logP, polar surface area) with activity. Cross-validation (e.g., leave-one-out) assesses predictive power .
Safety & Compliance
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard communication standards (e.g., GHS) for toxicological risks. Use PPE (gloves, goggles) and fume hoods during synthesis. Waste disposal must comply with institutional guidelines for bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
